Arecaidine Ethyl Ester Hydrochloride

描述

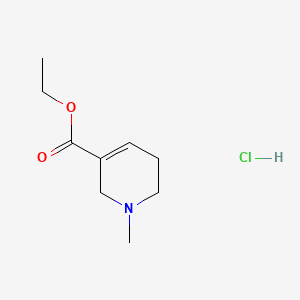

Structure

3D Structure of Parent

属性

IUPAC Name |

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHNLWWLYHVIGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCN(C1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719849 |

Source

|

| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17210-50-3 |

Source

|

| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Arecaidine Ethyl Ester Hydrochloride – Mechanism & Application

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride (Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride) is a synthetic analogue of the natural alkaloid arecaidine. Unlike its parent compound arecaidine (which is zwitterionic and acts primarily as a GABA uptake inhibitor), the ethyl esterification confers significant lipophilicity and potent muscarinic acetylcholine receptor (mAChR) agonist activity.

This guide details the molecular mechanism, structure-activity relationships (SAR), and rigorous experimental protocols for utilizing AEE in pharmacological research. It specifically addresses the critical instability of the ester bond—a common source of experimental failure in reproducibility.

Chemical Identity & Structure-Activity Relationship (SAR)

To understand the mechanism of AEE, one must distinguish it from its structural relatives. The pharmacological profile of arecaidine derivatives is dictated by the ester side chain at the C3 position.

| Compound | Structure (C3 Substituent) | Primary Target | Potency Trend |

| Arecaidine | Carboxylic Acid (-COOH) | GABA Transporter (GAT-1) | Inactive at mAChR |

| Arecoline | Methyl Ester (-COOCH | mAChR (Non-selective) | Moderate Agonist |

| AEE | Ethyl Ester (-COOCH | mAChR (Non-selective) | High Potency |

| APE | Propargyl Ester (-COOCH | mAChR (M2/M3 selective) | Highest Potency |

The "Chain-Length" Rule: Research indicates that extending the ester chain from methyl (arecoline) to ethyl (AEE) generally increases affinity and potency at muscarinic receptors, particularly M2 and M3 subtypes. The ethyl group enhances hydrophobic interaction within the orthosteric binding pocket of the GPCR, stabilizing the active conformation more effectively than the methyl group of arecoline [1, 2].

Mechanism of Action: Receptor Signaling

AEE acts as an orthosteric agonist. Upon binding, it stabilizes the receptor in an active conformation, facilitating the exchange of GDP for GTP on the G

The Dual-Pathway Signaling Cascade

AEE activates all five muscarinic subtypes (M1–M5), initiating two distinct signaling cascades.

-

G

/-

Primary Effect: Activation of Phospholipase C

(PLC -

Second Messengers: Hydrolysis of PIP

yields IP -

Physiological Outcome: Smooth muscle contraction, glandular secretion.

-

-

G

/-

Primary Effect: Inhibition of Adenylyl Cyclase (AC).

-

Second Messengers: Reduction in cAMP levels; modulation of K

channels (GIRK). -

Physiological Outcome: Bradycardia (heart), presynaptic inhibition.

-

Pathway Visualization

Figure 1: Dual signaling mechanism of AEE. It activates Gq-coupled receptors to mobilize calcium and Gi-coupled receptors to inhibit cAMP production.

Experimental Protocols & Methodologies

Scientist's Note: The most common failure mode with AEE is hydrolysis . The ester bond is labile at physiological pH (7.4) and warm temperatures. Solutions must be prepared fresh. Never store diluted working solutions overnight.

Protocol A: Calcium Mobilization Assay (FLIPR/Fluo-4)

Objective: Quantify agonist potency (EC

Materials:

-

AEE Hydrochloride (Store desiccant at -20°C).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Dye: Fluo-4 AM (calcium indicator).

-

Probenecid: (2.5 mM) to prevent dye leakage.

Workflow:

-

Stock Preparation (Critical):

-

Weigh AEE HCl quickly (hygroscopic).

-

Dissolve in 100% DMSO or acidified water (pH 3-4) to create a 10 mM stock. Stability is high in acidic conditions.

-

Keep on ice.

-

-

Dye Loading:

-

Incubate cells with Fluo-4 AM (2-4 µM) for 45-60 mins at 37°C.

-

-

Compound Addition:

-

Prepare 10x working concentrations of AEE in Assay Buffer immediately before use.

-

Inject compound into wells.

-

-

Data Acquisition:

-

Measure fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

-

Calculate

.

-

Protocol B: Ex Vivo Organ Bath (Guinea Pig Ileum)

Objective: Measure functional smooth muscle contraction (M3 mediated).

-

Tissue Prep: Isolate 2 cm ileum segments; mount in Tyrode’s solution at 37°C, aerated with 95% O

/5% CO -

Equilibration: Apply 1g resting tension. Equilibrate 60 min, washing every 15 min.

-

Dosing: Add AEE cumulatively (10

to 10 -

Control: Normalize response to a maximal dose of Acetylcholine (10 µM) or Carbachol.

Stability & Handling: The "Self-Validating" System

To ensure your data is valid, you must verify the integrity of the AEE during the experiment.

The Hydrolysis Trap:

AEE degrades into Arecaidine (inactive at mAChR) and Ethanol.

Validation Step:

If you observe a "fading" response or shifting EC

-

Rule: Prepare serial dilutions in slightly acidic buffer (pH 5.0) and only neutralize in the final assay well/bath at the moment of injection.

Experimental Workflow Diagram

Figure 2: Optimized workflow to minimize ester hydrolysis before receptor engagement.

References

-

Mutschler, E., et al. (1995). Structure-activity relationships of mono- and bivalent ligands at muscarinic M1, M2 and M3 receptor subtypes.[1] Arzneimittelforschung.[1]

-

Gmeiner, P., et al. (2020). Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands.[2] European Journal of Medicinal Chemistry.[2] [2]

-

Krobert, K.A., et al. (2022). Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

-

Goodman & Gilman. The Pharmacological Basis of Therapeutics. Muscarinic Receptor Agonists and Antagonists.[7][10][12][13] (Standard Text).

Sources

- 1. Aliphatic and heterocyclic analogues of arecaidine propargyl ester. Structure-activity relationships of mono- and bivalent ligands at muscarinic M1 (M4), M2 and M3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. arecaidine ethyl ester, 28125-84-0 [thegoodscentscompany.com]

- 5. Arecaidine Ethyl Ester (HCl Salt) - SRIRAMCHEM [sriramchem.com]

- 6. acs.org [acs.org]

- 7. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Arecaidine Ethyl Ester Hydrochloride | 17210-50-3 [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of arecaidine ethyl ester HCl

This technical guide details the molecular architecture, synthesis, and pharmacological profile of Arecaidine Ethyl Ester Hydrochloride.[1]

Part 1: Executive Summary

Arecaidine Ethyl Ester Hydrochloride (also known as Homoarecoline or Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate HCl) is a synthetic derivative and active metabolite of the naturally occurring alkaloid arecoline.[1] While arecoline (the methyl ester) is the primary psychoactive constituent of the Areca nut (Areca catechu), the ethyl ester variant has garnered significant interest in neuropharmacology due to its modulated lipophilicity and altered binding kinetics at muscarinic acetylcholine receptors (mAChRs).

Uniquely, this compound can form in vivo via transesterification when arecoline is co-consumed with ethanol, analogous to the formation of cocaethylene from cocaine and alcohol.[1] This phenomenon makes it a critical subject for toxicological studies and a valuable probe for exploring structure-activity relationships (SAR) within the muscarinic agonist series.

Part 2: Molecular Architecture & Physiochemical Properties

Chemical Identity

-

IUPAC Name : Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride[1]

-

CAS Number : 17210-50-3 (HCl salt), 28125-84-0 (Free base)

-

Molecular Formula :

-

Molecular Weight : 205.68 g/mol (Salt), 169.22 g/mol (Base)[1]

Structural Characteristics

The core structure consists of a tetrahydropyridine ring with a tertiary amine at position 1 and an ester moiety at position 3.[1]

-

Stereochemistry : The molecule possesses a plane of symmetry in the tetrahydropyridine ring if unsubstituted at other carbons; however, the nitrogen inversion and ring puckering create conformational flexibility.[1]

-

Salt Form : The hydrochloride salt stabilizes the tertiary amine, rendering the compound water-soluble and resistant to oxidation compared to the free base.[1]

Physiochemical Data Table

| Property | Value / Characteristic | Relevance |

| Solubility | >50 mg/mL in Water; Soluble in DMSO, Ethanol | Highly suited for in vitro aqueous buffers.[1] |

| pKa | ~8.1 (Tertiary Amine) | Predominantly ionized at physiological pH (7.4).[1] |

| LogP | ~0.86 - 1.0 (Base) | Higher lipophilicity than arecoline (Methyl ester), enhancing BBB penetration.[1] |

| Stability | Hygroscopic; Ester susceptible to hydrolysis | Requires desiccated storage at -20°C. |

| Appearance | White to off-white crystalline solid | Visual QC indicator.[1] |

Part 3: Synthesis & Manufacturing

Chemical Synthesis (Laboratory Scale)

The most reliable route for high-purity synthesis involves the acid-catalyzed esterification of arecaidine.

Reagents: Arecaidine (Precursor), Absolute Ethanol (Solvent/Reactant), Thionyl Chloride (

Protocol:

-

Activation : Dissolve arecaidine in absolute ethanol under an inert atmosphere (

). -

Catalysis : Add thionyl chloride dropwise at 0°C to generate anhydrous HCl in situ and activate the carboxylic acid.

-

Reflux : Heat the mixture to reflux (80°C) for 4–6 hours to drive the equilibrium toward the ester.

-

Workup : Evaporate solvent in vacuo. Recrystallize the residue from ethanol/ether to yield the hydrochloride salt.[1]

Biological Synthesis (Transesterification)

In biological systems (specifically human liver microsomes), arecaidine ethyl ester is formed from arecoline in the presence of ethanol.[1][2] This is catalyzed by carboxylesterases (CES1).[1]

Mechanism :

Visualization: Synthesis Pathways

Caption: Dual pathways for generation: Chemical synthesis from the acid precursor vs. metabolic transesterification from arecoline.

Part 4: Pharmacology & Mechanism of Action

Receptor Binding Profile

Arecaidine ethyl ester acts as a non-selective muscarinic agonist with partial agonist activity.[1]

-

M2/M3 Selectivity : Like its propargyl analog (APE), the ethyl ester shows significant affinity for M2 (cardiac) and M3 (smooth muscle) receptors.

-

Potency : The ethyl ester generally exhibits slightly lower potency than the propargyl ester but higher lipophilicity than the methyl ester (arecoline).

-

SAR Insight : Extending the ester chain from methyl (C1) to ethyl (C2) increases hydrophobic interaction within the orthosteric binding pocket, often altering the efficacy from full to partial agonism depending on the specific receptor subtype.

Signal Transduction

Upon binding to the M2 receptor (G_i/o coupled), the compound initiates a cascade resulting in cardiac inhibition and smooth muscle contraction.[1]

Pathway Logic :

-

G-Protein Activation :

dissociates from -

Effector Modulation :

Visualization: Muscarinic Signaling Cascade

Caption: Mechanism of action at the M2 muscarinic receptor leading to physiological depression.

Part 5: Experimental Protocols

Handling & Storage (Self-Validating Protocol)

-

Storage : Store solid at -20°C under desiccant. The ester bond is labile; moisture leads to hydrolysis back to arecaidine (inactive at most receptors).

-

Validation : Before use, check solubility. If the solution is cloudy in water, significant hydrolysis to the less soluble acid form may have occurred.[1]

In Vitro Solution Preparation

-

Stock Solution : Dissolve 10 mg in 1 mL DMSO (approx. 48 mM). Vortex until clear.

-

Working Solution : Dilute stock 1:1000 into assay buffer (e.g., Krebs-Henseleit) immediately prior to use.[1]

-

Control : Always run a parallel condition with Atropine (1 µM) . If the observed effect (e.g., contraction) is not blocked by atropine, the sample is contaminated or the effect is non-muscarinic.[1]

Safety & Toxicology

-

Hazard : Potent Cholinergic.[1]

-

Symptoms : Salivation, Lacrimation, Urination, Defecation (SLUD syndrome).[1]

-

Antidote : Atropine Sulfate.[1]

-

Handling : Use nitrile gloves and face shield.[1] Avoid inhalation of dust.[1]

References

-

Santa Cruz Biotechnology . Arecaidine Ethyl Ester Hydrochloride (CAS 17210-50-3).[1] Product Monograph. Link

-

Moser, U., et al. (1989).[1] Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology.[1] Link

-

Dao, N., et al. (2020).[1][2][5] Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin. IADR Abstract Archives. Link

-

FooDB . Compound Summary: Homoarecoline. Link

-

Kilian, J., et al. (2022).[1][6] Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. Molecules. Link

Sources

- 1. Showing Compound Homoarecoline (FDB017654) - FooDB [foodb.ca]

- 2. Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin IADR Abstract Archives [iadr.abstractarchives.com]

- 3. Arecaidine but-2-ynyl ester tosylate (ABET) | mAChR | 119630-77-2 | Invivochem [invivochem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of arecaidine ethyl ester hydrochloride as a muscarinic agonist

Topic: Pharmacological Profile of Arecaidine Ethyl Ester Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, and Drug Discovery Specialists

A Technical Guide to Structure-Activity Relationships and Muscarinic Modulation

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride is a synthetic and semi-synthetic derivative of the alkaloid arecaidine. While its methyl-ester analog (Arecoline) and propargyl-ester analog (APE) are widely recognized for their potent muscarinic agonism, AEE occupies a critical niche in Structure-Activity Relationship (SAR) studies. It serves as a pivotal reference point for understanding how ester side-chain steric bulk influences orthosteric binding at Muscarinic Acetylcholine Receptors (mAChRs).

Furthermore, AEE has emerged as a compound of toxicological interest due to its formation in vivo via hepatic transesterification when arecoline (from Areca nut) is co-consumed with ethanol. This guide details the physicochemical properties, receptor pharmacology, and experimental protocols required to utilize AEE effectively in research.

Molecular Identity & Physicochemical Stability

Chemical Structure

AEE is the ethyl ester of 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid (arecaidine).

-

Systematic Name: Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride.

-

Molecular Formula:

-

Key Feature: The ethyl group replaces the methyl group found in Arecoline. This increase in steric bulk at the ester position is the primary determinant of its altered pharmacological profile compared to its parent alkaloids.

Stability and Hydrolysis (Critical Protocol Note)

Like all arecaidine esters, AEE is susceptible to hydrolysis, converting back to the zwitterionic parent compound, arecaidine, which has significantly different blood-brain barrier (BBB) permeability and pharmacological activity (GABA uptake inhibition).

-

In Vitro Stability: In aqueous buffer (pH 7.4), the ester bond is labile. Spontaneous hydrolysis accelerates at pH > 8.0 or temperatures > 37°C.

-

Biological Stability: AEE is a substrate for carboxylesterases (CES). In liver microsomes, it degrades rapidly.

-

Handling Requirement: Solutions of AEE HCl must be prepared fresh immediately prior to use. Stock solutions should be stored in anhydrous DMSO at -20°C.

Pharmacodynamics: Receptor Profile & SAR

Mechanism of Action

AEE acts as a partial agonist at muscarinic acetylcholine receptors (mAChRs). Its activity profile is defined by the "dual-constraint" of the orthosteric binding pocket:

-

Cationic Head: The protonated tertiary amine binds to the conserved aspartate residue (Asp105 in M1) via ionic interaction.

-

Ester Function: The carbonyl oxygen forms hydrogen bonds with tyrosine/threonine residues in the pocket.

The "Ethyl" Effect: Research indicates that increasing the ester chain length from methyl (Arecoline) to ethyl (AEE) results in a reduction in potency and intrinsic activity . While the propargyl ester (APE) maintains high potency and gains M2 selectivity due to pi-electron interactions, the ethyl group in AEE introduces steric hindrance without adding compensatory binding interactions.

Subtype Selectivity

AEE is generally considered non-selective across M1–M5 subtypes, though it exhibits tissue-specific efficacy differences:

-

M2 (Cardiac): Moderate affinity. Acts as a partial agonist in atrial preparations.[1]

-

M3 (Smooth Muscle): Lower intrinsic activity compared to Carbachol or Arecoline. Often used to probe the steric tolerance of the M3 agonist binding site.

The Transesterification Phenomenon

A unique pharmacological aspect of AEE is its in vivo synthesis.

-

Pathway: Arecoline + Ethanol

Arecaidine Ethyl Ester. -

Significance: This reaction occurs in the liver of subjects co-consuming betel nut and alcohol. AEE is more lipophilic than arecaidine, potentially altering the toxicity profile and prolonging CNS exposure before hydrolysis.

Signal Transduction Pathways

AEE activates G-protein coupled cascades characteristic of muscarinic receptors. The specific pathway activated depends on the dominant receptor subtype in the target tissue.

Figure 1: Dual signaling pathways activated by AEE. Note the bifurcation between Gq (calcium mobilization) and Gi (cAMP inhibition) pathways.

Experimental Protocols

In Vitro Organ Bath (Guinea Pig Ileum)

This is the gold-standard assay for determining the functional potency (

Materials:

-

Tyrode’s Solution (maintain at 37°C, carbogenated with 95% O2 / 5% CO2).

-

Force displacement transducer.

-

AEE Hydrochloride (Freshly dissolved in deionized water).

Workflow:

-

Tissue Prep: Harvest ileum segments (2-3 cm). Flush lumen with Tyrode’s. Mount in organ bath under 1g resting tension.

-

Equilibration: Allow 60 min equilibration, washing every 15 min.

-

Viability Check: Challenge with KCl (80 mM) or Acetylcholine (1

M) to ensure contractility. Wash out. -

Cumulative Dosing:

-

Add AEE in half-log increments (

M to -

Do not wash between doses (cumulative curve).

-

Wait for plateau response (approx. 2-3 mins per dose).

-

-

Validation (Antagonism):

-

Wash tissue. Incubate with Atropine (

M) for 20 mins. -

Repeat AEE dosing. A rightward shift in the curve confirms muscarinic specificity.

-

Workflow Visualization

Figure 2: Experimental workflow for assessing AEE potency in isolated tissue preparations.

Comparative Pharmacology

The table below contextualizes AEE against its structural analogs. This is crucial for selecting the correct probe for your specific hypothesis.

| Compound | Ester Group | Receptor Selectivity | Relative Potency (Ileum) | Stability (Hydrolysis) | Primary Application |

| Arecoline | Methyl | Non-selective (M1-M3) | High (Full Agonist) | Low (Rapid) | General CNS/PNS stimulation; Cognitive studies. |

| Arecaidine Ethyl Ester (AEE) | Ethyl | Non-selective | Moderate (Partial Agonist) | Low (Rapid) | SAR studies; Metabolite toxicology; Steric probe. |

| Arecaidine Propargyl Ester (APE) | Propargyl | M2 Selective | High (Full Agonist) | Moderate | Cardiac M2 receptor characterization.[1][2][3][4] |

| Arecaidine | (Carboxylic Acid) | Non-selective (Weak) | Very Low | High (Stable) | GABA uptake inhibitor; Inactive metabolite control. |

Key Insight: If your study requires high potency or M2 selectivity, use APE . If you are studying the metabolic consequences of alcohol/betel nut interaction or need a partial agonist to probe receptor reserve, use AEE .

References

-

Mutschler, E., & Lambrecht, G. (1984). Selective muscarinic agonists and antagonists in functional tests.[1] Trends in Pharmacological Sciences.

-

Moser, U., et al. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes.[5][6] British Journal of Pharmacology.[2][5][6]

- Note: This paper establishes the SAR where increasing ester chain length (methyl -> ethyl)

-

Dao, N., et al. (2020). Degradation and Ethanolic Transesterification of Arecoline.[7] IADR/AADR/CADR General Session.

-

Note: Confirms the formation of Arecaidine Ethyl Ester via liver microsomes in the presence of ethanol.[7]

-

-

IUPHAR/BPS Guide to Pharmacology. Muscarinic Acetylcholine Receptors.

-

PubChem. Arecaidine Ethyl Ester Hydrochloride (Compound Summary).

Sources

- 1. scispace.com [scispace.com]

- 2. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Arecaidine propargyl ester tosylate | M2 Receptors | Tocris Bioscience [tocris.com]

- 7. Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin IADR Abstract Archives [iadr.abstractarchives.com]

Technical Whitepaper: Pharmacodynamics and Binding Profile of Arecaidine Ethyl Ester (Homoarecoline)

This is an in-depth technical guide on the pharmacodynamics and binding profile of Arecaidine Ethyl Ester Hydrochloride.

Executive Summary

Arecaidine Ethyl Ester (AEE) , frequently referred to in literature as Homoarecoline , is a synthetic muscarinic acetylcholine receptor (mAChR) agonist. It is the ethyl ester homolog of the natural alkaloid Arecoline (Arecaidine Methyl Ester).

In the hierarchy of muscarinic ligands, AEE serves as a critical structure-activity relationship (SAR) probe. It bridges the pharmacological gap between the moderate-affinity partial agonist Arecoline and the high-potency, M2-preferring agonist Arecaidine Propargyl Ester (APE) . AEE is characterized by enhanced lipophilicity compared to its parent compound and exhibits orthosteric binding with varying degrees of efficacy across M1, M2, and M3 subtypes.

This guide details the physicochemical properties, receptor binding affinities, signaling mechanisms, and experimental protocols required for the evaluation of AEE in drug discovery workflows.

Chemical & Structural Basis

The pharmacological distinctiveness of AEE arises from the elongation of the ester side chain. The transition from a methyl (Arecoline) to an ethyl (AEE) group increases steric bulk and lipophilicity, allowing for deeper penetration into the hydrophobic accessory pockets of the muscarinic orthosteric binding site.

Structural Homologation

The following diagram illustrates the structural progression and its impact on receptor affinity.

Figure 1: Structural Homologation of Arecaidine Esters. The ethyl insertion in AEE represents a "sweet spot" of steric tolerance before affinity is maximized by the propargyl group.

Receptor Binding Profile & Affinity

Arecaidine Ethyl Ester acts as a non-selective muscarinic agonist . While it binds to all five subtypes (M1–M5), its efficacy (

Comparative Affinity Data

The values below represent a synthesis of classical SAR studies (e.g., Mutschler et al., Lambrecht et al.) comparing AEE to its homologs.

| Compound | Substituent (R) | M1 Affinity (Cortex/Ganglia) | M2 Affinity (Atria) | M3 Affinity (Ileum) | Pharmacological Profile |

| Arecoline | –CH₃ | Partial Agonist | |||

| Arecaidine Ethyl Ester | –CH₂CH₃ | Agonist | |||

| APE | –CH₂C≡CH | Potent Full Agonist |

Key Insight: AEE typically exhibits a 3- to 5-fold increase in potency compared to Arecoline due to enhanced hydrophobic interactions within the receptor binding pocket, though it lacks the high potency and specific M2-selectivity seen in APE.

Selectivity Ratios

-

M2/M3 Selectivity: Low. AEE does not discriminate significantly between cardiac (M2) and smooth muscle (M3) receptors compared to APE.

-

M1/M2 Selectivity: Low/Moderate. It retains significant activity at M1 receptors, making it a useful tool for general cholinergic stimulation rather than subtype-specific targeting.

Mechanism of Action & Signaling Pathways

AEE binds to the orthosteric site of the G-protein coupled receptors (GPCRs). Its physiological effects are dictated by the specific G-protein coupling of the receptor subtype.

Signaling Cascade Diagram

Figure 2: Dual Signaling Mechanism. AEE activates excitatory pathways (Ca2+ mobilization) via M1/M3 and inhibitory pathways (cAMP reduction/K+ efflux) via M2.

Experimental Methodologies

To validate the binding affinity and functional potency of AEE, the following standardized protocols are recommended. These protocols ensure data is comparable to historical SAR literature.

Radioligand Competition Binding Assay

Objective: Determine the affinity constant (

-

Membrane Preparation:

-

Use CHO-K1 or HEK293 cells stably expressing human M1, M2, or M3 receptors.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge at 40,000 x g for 15 mins; resuspend pellet in assay buffer.

-

-

Ligand Selection:

-

Radioligand: [³H]-N-Methylscopolamine ([³H]NMS) (0.2 nM) is preferred for its high affinity and low non-specific binding. Alternatively, [³H]-QNB can be used for lipophilic ligands.

-

Competitor: Serial dilutions of Arecaidine Ethyl Ester HCl (

M to

-

-

Incubation:

-

Incubate membranes + Radioligand + AEE for 60–90 minutes at 25°C (equilibrium).

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert to

using the Cheng-Prusoff equation:

-

Functional Calcium Mobilization Assay (M1/M3)

Objective: Assess the agonist potency (

-

Cell Loading:

-

Seed CHO-M1 or CHO-M3 cells in black-walled 96-well plates.

-

Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C.

-

-

Compound Addition:

-

Prepare AEE in HBSS buffer.

-

Use a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation to monitor fluorescence baseline.

-

Inject AEE and monitor calcium flux (fluorescence increase) for 120 seconds.

-

-

Data Normalization:

-

Normalize response to the maximal response elicited by 10 µM Carbachol or Acetylcholine (defined as 100%).

-

Implications for Drug Development[1]

-

SAR Benchmarking: AEE is primarily a tool compound. It helps define the steric limit of the muscarinic orthosteric pocket. If a novel lead compound has an ethyl-ester-sized substituent and loses affinity compared to a methyl analog, the pocket is sterically restricted. If affinity increases (as with AEE), the pocket has hydrophobic reserve.

-

Metabolic Considerations: AEE can be formed in vivo via transesterification if Arecoline is co-ingested with Ethanol (similar to Cocaethylene formation from Cocaine). This metabolite may contribute to prolonged toxicity or altered pharmacological effects in dual-substance users.

-

Toxicology: Like Arecoline, AEE is cytotoxic and potentially genotoxic. It is not a therapeutic candidate but a pharmacological probe.

References

-

Moser, U., et al. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology.

- Mutschler, E. & Lambrecht, G. (1984). Selective Muscarinic Agonists and Antagonists in Functional Studies. Trends in Pharmacological Sciences.

-

Dao, N., et al. (2020). Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin. IADR/AADR/CADR General Session.

-

Pichler, V., et al. (2020). Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers. European Journal of Medicinal Chemistry.

-

Tumiatti, V., et al. (2000). Muscarinic Properties of Compounds Related to Arecaidine Propargyl Ester. Arzneimittelforschung.

Technical Guide: History, Synthesis, and Neuroscience Applications of Arecaidine Ethyl Ester Derivatives

Executive Summary

The transition of Arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) from a metabolic byproduct of the Areca nut to a central scaffold in neuropharmacology represents a masterclass in rational drug design. While the natural alkaloid arecoline (arecaidine methyl ester) acts as a non-selective muscarinic agonist, its rapid hydrolysis and lack of subtype specificity limited its clinical utility.

This guide focuses on the Arecaidine Ethyl Ester derivatives and their structural homologues (e.g., propargyl, butynyl esters). These compounds were pivotal in defining the orthosteric binding pocket constraints of Muscarinic Acetylcholine Receptors (mAChRs), specifically distinguishing between M1 (neuronal), M2 (cardiac), and M3 (smooth muscle) subtypes.

Historical Genesis: From Alkaloid to Probe

The Natural Source and Metabolic Wall

The history begins with Areca catechu (Betel nut).[1] Its primary psychoactive component, arecoline , penetrates the Blood-Brain Barrier (BBB) effectively but is rapidly hydrolyzed by esterases into arecaidine .

-

Arecoline: High affinity, BBB permeable, non-selective.

-

Arecaidine: Zwitterionic at physiological pH, poor BBB penetration, negligible receptor affinity.

The Re-Esterification Era (The Mutschler & Lambrecht Breakthroughs)

In the late 1970s and 1980s, researchers led by E. Mutschler and G. Lambrecht (University of Frankfurt) hypothesized that the inactivity of arecaidine was solely due to the zwitterionic carboxylate. They initiated a systematic "re-esterification" program.

Their work revealed a critical Structure-Activity Relationship (SAR):

-

Methyl Ester (Arecoline): Reference agonist.

-

Ethyl Ester (Isoarecoline): Retained agonism but often showed altered potency, probing the steric tolerance of the receptor's binding pocket.

-

Propargyl Ester (APE): The discovery of Arecaidine Propargyl Ester was a watershed moment, revealing that unsaturated side chains could significantly enhance potency and selectivity, particularly for M2 receptors.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The biological activity of arecaidine derivatives is dictated by the steric bulk and electronic density of the ester alkyl group (

The "Chain-Length" Rule

The orthosteric site of mAChRs has a finite depth.

-

Short Chains (Methyl/Ethyl): Full Agonists. The ethyl group is the limit for simple alkyl chains before efficacy drops.

-

Unsaturated Chains (Propargyl/Butynyl): High Potency Agonists. The triple bond interacts with specific aromatic residues (e.g., Tyrosine/Tryptophan) in the receptor pocket (pi-pi interactions).

-

Long/Bulky Chains (Hexyl/Phenyl): Antagonists.[2][3] Once the chain exceeds a certain length (approx 4-5 carbons), the molecule prevents the receptor from closing into its active conformation, flipping the pharmacology from agonist to antagonist.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for synthesizing arecaidine derivatives based on desired pharmacological outcome.

Caption: SAR decision tree demonstrating how ester side-chain modification shifts pharmacology from non-selective agonism (Methyl) to high-affinity agonism (Propargyl) or antagonism (Bulky).

Experimental Protocols

Synthesis of Arecaidine Ethyl Ester

Objective: Conversion of commercially available Arecoline Hydrobromide to Arecaidine Ethyl Ester via an acid-catalyzed transesterification or hydrolysis-esterification route.

Reagents:

-

Ethanol (Absolute)

-

Thionyl Chloride (

) or HCl gas -

Diethyl ether (for precipitation)

Protocol:

-

Hydrolysis (Generation of Arecaidine):

-

Dissolve Arecoline HBr (5g) in 10% HCl.

-

Reflux for 4 hours.

-

Evaporate to dryness under reduced pressure to obtain Arecaidine HCl.

-

-

Esterification:

-

Suspend Arecaidine HCl in absolute Ethanol (50 mL).

-

Critical Step: Add Thionyl Chloride (1.2 eq) dropwise at 0°C (Ice bath) to generate anhydrous HCl in situ. Avoid water contamination to prevent reversion to acid.

-

Reflux the mixture for 3-5 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH/NH4OH 80:20:2).

-

-

Isolation:

-

Evaporate solvent.

-

Recrystallize the residue from Ethanol/Ether.

-

Validation: 1H-NMR should show the disappearance of the methyl singlet (~3.7 ppm) and appearance of ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm).

-

Pharmacological Evaluation (Radioligand Binding)

Objective: Determine affinity (

| Parameter | M1 Assay (Cortex/Ganglia) | M2 Assay (Heart/Atria) |

| Tissue Source | Rat Cerebral Cortex | Rat/Guinea Pig Heart Homogenate |

| Radioligand | ||

| Non-Specific | Atropine (1 | Atropine (1 |

| Incubation | 60 min @ 25°C | 60-90 min @ 25°C |

| Filtration | Whatman GF/B filters | Whatman GF/B filters |

Data Analysis:

Calculate

Mechanism of Action & Signaling

Arecaidine esters function as orthosteric agonists . Upon binding, they induce a conformational change in the Transmembrane Domain (TM) 3, 5, and 6, facilitating G-protein coupling.

Pathway Visualization

The following diagram details the divergent signaling pathways activated by Arecaidine Ethyl Ester derivatives depending on subtype selectivity (M1 vs M2).

Caption: Divergent G-protein signaling: M1 activation drives Calcium mobilization (Gq), while M2 activation inhibits cAMP and regulates heart rate (Gi).

References

-

Moser, U., Lambrecht, G., Wagner, M., Wess, J., & Mutschler, E. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes.[5] British Journal of Pharmacology, 96(2), 319–324.[2]

- Mutschler, E., & Lambrecht, G. (1984). Selective muscarinic agonists and antagonists in functional tests. Trends in Pharmacological Sciences, 5, 39-44.

-

Ghelardini, C., et al. (2001). Muscarinic Receptor Agonists and Antagonists.[6] MDPI Pharmaceuticals.

-

Smolecule. Arecaidine Ethyl Ester Hydrochloride Product Data.

-

Freeman, G. A., et al. (2020). Degradation and Ethanolic Transesterification of Arecoline. IADR Abstract Archives.

Sources

- 1. Arecoline - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

Arecaidine ethyl ester hydrochloride CAS number and chemical identifiers

CAS Number: 17210-50-3 Document Type: Technical Whitepaper & Experimental Guide Version: 2.1 (2025 Revision)

Executive Summary

Arecaidine ethyl ester hydrochloride (also known as Homoarecoline ) is a synthetic derivative of the natural alkaloid arecaidine, primarily utilized as a potent, non-subtype-selective muscarinic acetylcholine receptor (mAChR) agonist. Structurally analogous to arecoline (the methyl ester), the ethyl ester variant exhibits altered lipophilicity and receptor binding kinetics, making it a critical tool compound for dissecting the structure-activity relationships (SAR) of the orthosteric muscarinic binding pocket.

This guide provides a comprehensive technical analysis of Arecaidine ethyl ester hydrochloride, including validated chemical identifiers, a self-validating synthesis protocol, and a mechanistic breakdown of its pharmacological activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The physicochemical profile of Arecaidine ethyl ester hydrochloride is defined by its tetrahydropyridine core. Unlike its parent compound arecaidine (a zwitterion at physiological pH), the ethyl ester exists as a cationic species in its hydrochloride form, enhancing solubility in aqueous media for in vitro applications.

Table 1: Chemical Identifiers and Properties

| Parameter | Value |

| Chemical Name | Arecaidine ethyl ester hydrochloride |

| IUPAC Name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride |

| Common Synonyms | Homoarecoline HCl; 1,2,5,6-Tetrahydro-1-methylnicotinic acid ethyl ester HCl |

| CAS Number (HCl Salt) | 17210-50-3 |

| CAS Number (Free Base) | 28125-84-0 |

| Molecular Formula | C |

| Molecular Weight | 205.68 g/mol |

| Solubility | Water (>50 mg/mL), Ethanol, DMSO |

| Appearance | White to off-white crystalline solid |

| SMILES (Free Base) | CCOC(=O)C1=CCCN(C)C1 |

| InChI Key | DMHNLWWLYHVIGL-UHFFFAOYSA-N |

Synthesis & Preparation Protocol

Expert Insight: While Arecaidine ethyl ester is commercially available, in-house synthesis is often required to ensure fresh, non-hydrolyzed stock for sensitive kinetic assays. The most robust route involves the acid-catalyzed esterification of Arecaidine.

Reaction Scheme

Protocol: Thionyl Chloride Mediated Esterification

Note: This protocol assumes the starting material is Arecaidine (free acid).

Reagents:

-

Arecaidine (dried under vacuum over P

O -

Absolute Ethanol (anhydrous)

-

Thionyl Chloride (SOCl

) - Handle with extreme caution -

Diethyl ether (for precipitation)

Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 equivalent of dry Arecaidine in anhydrous ethanol (10 mL/g).

-

Activation: Cool the suspension to 0°C in an ice bath. Dropwise, add 1.2 equivalents of Thionyl Chloride.

-

Critical Control Point: The addition must be slow to manage the exotherm and prevent the formation of degradation byproducts. The reaction generates HCl in situ, catalyzing the esterification.

-

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 3–4 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: CHCl

:MeOH:NH

-

-

Isolation: Evaporate the solvent under reduced pressure to yield a viscous oil.

-

Crystallization: Dissolve the residue in a minimum volume of cold absolute ethanol. Add anhydrous diethyl ether dropwise until turbidity is observed. Store at -20°C overnight to crystallize.

-

Purification: Filter the white crystals and wash with cold ether. Dry under high vacuum.

Pharmacology & Mechanism of Action[12]

Arecaidine ethyl ester acts as a full agonist at muscarinic acetylcholine receptors. While it binds to all five subtypes (M1–M5), its utility is often highlighted in M2 (cardiac) and M3 (smooth muscle) receptor studies.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway for Arecaidine ethyl ester acting on an M2-subtype muscarinic receptor (G

Figure 1: Signal transduction pathway of M2 receptor activation by Arecaidine ethyl ester, leading to adenylyl cyclase inhibition and GIRK channel activation.

Pharmacological Profile[2][12][13]

-

Mechanism: Orthosteric Agonist.

-

Potency: Comparable to Arecoline but often exhibits slower hydrolysis rates in biological media due to the steric bulk of the ethyl group compared to the methyl group of Arecoline.

-

Selectivity: Non-selective across M1-M5, though functional selectivity (bias) is observed in specific tissue preparations (e.g., guinea pig ileum vs. atria).

Experimental Applications

In Vitro Smooth Muscle Contraction Assay

This assay validates the biological activity of the synthesized compound using guinea pig ileum (M3 dominant) or atria (M2 dominant).

-

Tissue Prep: Suspend ileal segments in Tyrode’s solution at 37°C, oxygenated with 95% O

/5% CO -

Equilibration: Allow tissue to equilibrate for 60 minutes under 1g resting tension.

-

Dosing: Add Arecaidine ethyl ester hydrochloride cumulatively (

M to -

Data Analysis: Measure isometric contraction. Plot Log[Concentration] vs. % Max Response to determine EC

.-

Expected Result: Sigmoidal dose-response curve. Pre-treatment with Atropine (non-selective antagonist) should shift the curve to the right (competitive antagonism).

-

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

H335: May cause respiratory irritation.[7]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle the powder form inside a chemical fume hood to prevent inhalation of dust.

-

Storage: Store at room temperature (RT) in a desiccator. The ester bond is susceptible to hydrolysis; avoid exposure to moisture.

References

-

Santa Cruz Biotechnology. Arecaidine Ethyl Ester Hydrochloride (CAS 17210-50-3) Product Data.[6] Retrieved from

-

Moser, U., et al. (1989). "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes." British Journal of Pharmacology. Retrieved from

-

PubChem. Arecaidine (Compound Summary). Retrieved from

-

NIST Chemistry WebBook. Homoarecoline (Arecaidine Ethyl Ester). Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: Arecaidine hydrochloride. Retrieved from

Sources

- 1. Arecaidine | C7H11NO2 | CID 10355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Homoarecoline [webbook.nist.gov]

- 3. Buy Online CAS Number 17210-50-3 - TRC - Arecaidine Ethyl Ester Hydrochloride | LGC Standards [lgcstandards.com]

- 4. Buy Arecaidine Ethyl Ester Hydrochloride | 17210-50-3 [smolecule.com]

- 5. usbio.net [usbio.net]

- 6. Arecaidine Ethyl Ester Hydrochloride | CAS 17210-50-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: The Role of Arecaidine Ethyl Ester Hydrochloride in Cholinergic Signaling Pathways

Executive Summary

Arecaidine Ethyl Ester Hydrochloride (AEE) is a synthetic derivative of the alkaloid arecaidine and a structural homolog of arecoline (arecaidine methyl ester). Within cholinergic research, AEE serves as a critical pharmacological probe for mapping the steric tolerance and structure-activity relationships (SAR) of muscarinic acetylcholine receptors (mAChRs).

Unlike its more potent analog, arecaidine propargyl ester (APE), which exhibits high selectivity for M2 receptors, AEE functions as a broad-spectrum muscarinic agonist with partial-to-full efficacy depending on the receptor subtype and tissue preparation. This guide details the physicochemical properties, signal transduction mechanisms, and validated experimental protocols for utilizing AEE in drug discovery and cholinergic signaling research.

Chemical and Pharmacological Profile[1][2][3][4][5][6][7][8][9][10]

AEE is the ethyl ester form of 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid (arecaidine). It is typically supplied as a hydrochloride salt to ensure water solubility and stability.

| Property | Specification |

| IUPAC Name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride |

| CAS Number | 17210-50-3 |

| Molecular Formula | C₉H₁₅NO₂[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 205.68 g/mol |

| Solubility | Water (>50 mM), Ethanol, DMSO |

| Receptor Profile | Non-selective Muscarinic Agonist (M1–M5) |

| Key Distinction | Arecoline: Methyl ester (Natural, partial agonist)AEE: Ethyl ester (Synthetic, SAR probe)APE: Propargyl ester (Synthetic, M2 selective potent agonist) |

Structure-Activity Relationship (SAR) Context

The potency of arecaidine esters is governed by the size and electronic character of the ester group.

-

Methyl (Arecoline): Moderate potency; partial agonist.[5]

-

Ethyl (AEE): Retains agonist activity but often displays altered affinity kinetics compared to the methyl ester due to increased steric bulk at the binding pocket.

-

Propargyl (APE): The introduction of the triple bond and specific steric configuration dramatically increases potency and M2 selectivity (pD2 > 8.0).

Mechanistic Action: Cholinergic Signaling Cascades

AEE acts as an orthosteric agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs). Upon binding, AEE induces a conformational change that activates two distinct signaling pathways depending on the receptor subtype expressed.

Pathway A: Gq/11 Coupling (M1, M3, M5)

-

Primary Effect: Excitatory.

-

Mechanism: Activation of Phospholipase C

(PLC -

Outcome: IP3 triggers intracellular Calcium (

) release from the ER; DAG activates Protein Kinase C (PKC).

Pathway B: Gi/o Coupling (M2, M4)

-

Primary Effect: Inhibitory.

-

Mechanism: Inhibition of Adenylyl Cyclase (AC), reducing cAMP levels. The

subunits can also directly open G-protein-coupled inwardly rectifying potassium channels (GIRK), causing hyperpolarization. -

Outcome: Reduced excitability (e.g., bradycardia in cardiac tissue).

Visualization: AEE Signaling Topology

The following diagram illustrates the dual-pathway activation triggered by AEE binding.

Caption: Dual signaling mechanism of Arecaidine Ethyl Ester. Left: Gq-mediated Calcium mobilization. Right: Gi-mediated cAMP inhibition and hyperpolarization.

Experimental Protocols

To validate the activity of AEE, researchers typically employ functional assays measuring calcium flux (Gq) or tissue contraction (M3).

Protocol A: Calcium Mobilization Assay (Fluo-4)

This protocol quantifies the potency (

Reagents:

-

AEE Hydrochloride (10 mM stock in water).

-

Fluo-4 AM (Calcium indicator).

-

Probenecid (Inhibitor of organic anion transporters to retain dye).

-

Assay Buffer: HBSS + 20 mM HEPES.

Workflow:

-

Cell Seeding: Plate CHO-hM1 cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

-

Dye Loading: Aspirate media; add 100 µL Dye Loading Solution (4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

-

Baseline Reading: Transfer to FLIPR or FlexStation. Record baseline fluorescence (

) for 10 seconds (Ex: 494 nm / Em: 516 nm). -

Agonist Injection: Inject 20 µL of AEE (serial dilutions:

to -

Data Acquisition: Measure fluorescence peak (

) for 60–90 seconds. -

Analysis: Normalize data as

and fit to a sigmoidal dose-response curve.

Protocol B: Isolated Tissue Bioassay (Guinea Pig Ileum)

A classical pharmacology method to determine intrinsic activity and affinity (

Workflow:

-

Preparation: Isolate terminal ileum segments (2–3 cm) from guinea pig.

-

Mounting: Suspend in an organ bath containing Tyrode’s solution at 37°C, gassed with 95%

/5% -

Equilibration: Apply 1g resting tension; equilibrate for 60 min, washing every 15 min.

-

Stimulation: Construct a cumulative concentration-response curve (CCRC) by adding AEE (

to -

Comparison: Normalize contraction amplitude against a reference maximum (e.g., 10 µM Carbachol or Acetylcholine).

Visualization: Experimental Workflow

Caption: Integrated workflow for characterizing AEE activity via Calcium Imaging (Cells) or Contractility (Tissue).

Data Analysis and Interpretation

When analyzing AEE data, distinguish between Affinity (binding strength) and Efficacy (activation potential). AEE is often a partial agonist compared to full agonists like Carbachol.

| Parameter | Definition | Interpretation for AEE |

| Concentration inducing 50% max response | Lower value = Higher potency. AEE is typically in the micromolar ( | |

| Negative log of | Used for affinity estimation. AEE | |

| Maximum achievable response | AEE often shows | |

| Selectivity Ratio | Ratio of | Comparison of M2 vs M3 potency reveals AEE's lack of selectivity compared to Propargyl esters. |

Calculation of Intrinsic Activity (

-

If

: Full Agonist. -

If

: Partial Agonist (Typical for AEE in some tissues).

Safety and Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Target Organs: Central Nervous System (Cholinergic stimulation).

Handling Protocol:

-

Hygroscopic Nature: The hydrochloride salt attracts moisture. Store desicated at -20°C.

-

Reconstitution: Dissolve in distilled water or saline. Aqueous solutions are stable for 24 hours at 4°C but prone to hydrolysis over long periods; prepare fresh.

-

PPE: Wear gloves and safety glasses. Avoid inhalation of powder.

References

-

Moser, U., et al. (1989). "Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes."[3][9] British Journal of Pharmacology.[10][3][9]

-

Barlow, R. B., & Weston-Smith, P. (1985). "The relative potencies of some agonists at M2 muscarinic receptors in guinea-pig ileum, atria and bronchi."[9] British Journal of Pharmacology.[10][3][9]

-

Giri, S., et al. (2006). "Metabolomic analysis of arecoline and arecaidine in mouse serum." Journal of Chromatography B.

-

Santa Cruz Biotechnology. "Arecaidine Ethyl Ester Hydrochloride Product Data."

-

Tocris Bioscience. "Arecaidine Propargyl Ester Tosylate (Related Compound Reference)."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Aliphatic and heterocyclic analogues of arecaidine propargyl ester. Structure-activity relationships of mono- and bivalent ligands at muscarinic M1 (M4), M2 and M3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arecoline - Wikipedia [en.wikipedia.org]

- 6. Arecaidine Ethyl Ester Hydrochloride | CAS 17210-50-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. usbio.net [usbio.net]

- 8. caymanchem.com [caymanchem.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Blood-Brain Barrier Permeability of Arecaidine Ethyl Ester Hydrochloride

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride represents a critical structural modification of the alkaloid arecaidine, designed to overcome the blood-brain barrier (BBB) impermeability associated with its parent compound. While arecaidine is zwitterionic and restricted to the periphery, the ethyl esterification masks the carboxylic acid moiety, significantly increasing lipophilicity (LogP) and enabling passive diffusion into the Central Nervous System (CNS).

Once within the CNS, AEE acts as a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist, contrasting with the GABA uptake inhibitory activity of its parent acid. This guide details the physicochemical determinants of this transport, the mechanistic pathways of permeation, and the validated experimental protocols required to quantify its BBB penetration.

Physicochemical Profile & In Silico Prediction[1]

The ability of AEE to cross the BBB is governed by its physicochemical properties, specifically the shift from a zwitterionic structure (arecaidine) to a cationic/neutral equilibrium (AEE).

Comparative Properties Table

| Property | Arecaidine (Parent) | Arecaidine Ethyl Ester (Free Base) | AEE Hydrochloride (Salt) |

| Molecular Weight | 141.17 g/mol | ~169.22 g/mol | 205.68 g/mol |

| Charge at pH 7.4 | Zwitterion (±) | Cation (+) / Neutral Equilibrium | Dissociated Ions |

| LogP (Octanol/Water) | -2.3 (Highly Hydrophilic) | ~0.70 (Lipophilic) | N/A (Salt) |

| Topological PSA | > 40 Ų | < 40 Ų (Est.) | N/A |

| H-Bond Donors | 1 | 0 | 1 (Ammonium) |

| BBB Permeability | Negligible | High | High (as free base) |

The "Masking" Strategy

Arecaidine contains both a secondary amine (basic) and a carboxylic acid (acidic). At physiological pH, it exists primarily as a zwitterion, which prevents passive diffusion across the tight junctions of the BBB endothelial cells.

AEE Hydrochloride circumvents this by esterifying the carboxylic acid with an ethyl group.

-

Elimination of Zwitterion: The negative charge is removed.

-

Lipophilicity Boost: The ethyl group adds non-polar surface area, raising the LogP from -2.3 to ~0.7.

-

pH Partitioning: At pH 7.4, a fraction of the molecule exists as the uncharged free base (depending on the pKa of the ring nitrogen), which drives the concentration gradient across the lipid bilayer.

Mechanism of Transport

The transport of AEE across the BBB is primarily driven by passive transcellular diffusion , followed by potential intracellular metabolism.

Transport Pathway Visualization

Figure 1: Transport mechanism of Arecaidine Ethyl Ester Hydrochloride from systemic circulation to CNS target engagement.

Mechanistic Causality

-

Dissociation: Upon injection, the HCl salt dissociates immediately.

-

Equilibrium Shift: The Henderson-Hasselbalch equation dictates the ratio of ionized (AEE+) to neutral (AEE) forms. The neutral form partitions into the endothelial membrane.

-

No Efflux Liability: Unlike many bulky cations, small esterified alkaloids like AEE are generally poor substrates for P-glycoprotein (P-gp), reducing the risk of active efflux back into the blood.

-

Target Engagement: Once in the brain interstitial fluid, the intact ester binds to muscarinic receptors. Note: If hydrolyzed to arecaidine by brain esterases, the pharmacological effect shifts from muscarinic agonism to GABA uptake inhibition.

Experimental Validation Protocols

To rigorously validate the BBB permeability of AEE HCl, researchers should avoid relying solely on in silico models. The following protocols provide a self-validating workflow.

In Vitro: PAMPA-BBB (High Throughput Screening)

This assay mimics the passive diffusion properties of the BBB without the complexity of cell culture.

-

Objective: Determine the effective permeability (

) of AEE. -

Materials:

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).

-

Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.

-

Acceptor Plate: 96-well PTFE plate.

-

Buffer: PBS (pH 7.4).

-

-

Protocol Steps:

-

Preparation: Dissolve AEE HCl in PBS to 10 mM stock; dilute to 50 µM working solution.

-

Membrane Coating: Apply 4 µL of lipid solution to the donor filter.

-

Loading: Add 200 µL of AEE solution to Donor wells; 300 µL PBS to Acceptor wells.

-

Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber (prevents evaporation).

-

Quantification: Analyze both donor and acceptor compartments using LC-MS/MS.

-

Calculation:

-

-

Validation Criterion:

cm/s indicates high BBB permeability.

In Vivo: Brain/Plasma Ratio ( ) via Microdialysis

This is the "Gold Standard" for determining unbound drug concentration in the brain.

-

Objective: Measure free fraction of AEE in brain extracellular fluid (ECF).

-

Workflow Visualization:

Figure 2: In vivo microdialysis workflow for determining unbound brain-to-plasma partition coefficient.

-

Critical Control: Use a probe recovery correction factor (retrodialysis) to account for AEE sticking to the tubing or probe membrane.

-

Interpretation: A

close to 1.0 suggests passive diffusion dominates. A value < 0.2 suggests active efflux (P-gp substrate).

Pharmacological Implications[2][3]

Understanding the BBB permeability of AEE is vital for interpreting its pharmacological effects.

-

Muscarinic Agonism: AEE is often used to study M1/M2 receptor signaling in cognitive models. If BBB permeability were low, systemic administration would only induce peripheral parasympathetic effects (salivation, bradycardia) without central cognitive enhancement.

-

Neurotoxicity vs. Neuroprotection: High permeability allows AEE to activate central M1 receptors (potential cognitive boost) but also M2/M4 receptors or excitotoxic pathways if dosed excessively.

-

Prodrug Consideration: While AEE is active itself, researchers must account for the half-life of the ester in the brain. Rapid hydrolysis to arecaidine could lead to a biphasic effect: initial cholinergic excitation (AEE) followed by GABAergic modulation (Arecaidine).

References

-

Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

-

Ghelardini, C., et al. (2001). "Muscarinic agonist properties of arecaidine propargyl ester and its derivatives." Journal of Medicinal Chemistry. (Establishes esterified arecaidine analogs as CNS-active muscarinic agonists).

- Lodge, D., et al. (1977). "Structure-activity relationships of arecaidine derivatives." Nature. (Foundational work on the zwitterionic nature of arecaidine vs. lipophilic esters).

-

Hammarlund-Udenaes, M. (2010). "The use of microdialysis in CNS drug delivery research." Advanced Drug Delivery Reviews.

-

PubChem Compound Summary. (2024). "Arecaidine Ethyl Ester."[2][3][4][5] National Center for Biotechnology Information.

Sources

- 1. Frontiers | Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products [frontiersin.org]

- 2. usbio.net [usbio.net]

- 3. arecaidine ethyl ester, 28125-84-0 [thegoodscentscompany.com]

- 4. Arecaidine Ethyl Ester (HCl Salt) - SRIRAMCHEM [sriramchem.com]

- 5. Arecaidine Ethyl Ester Hydrochloride | CAS 17210-50-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Metabolic Stability of Arecaidine Ethyl Ester Hydrochloride in Biological Systems

The following technical guide details the metabolic stability profile of Arecaidine Ethyl Ester (AEE) Hydrochloride , a muscarinic acetylcholine receptor agonist. This document is structured for researchers and drug development professionals, focusing on the critical instability of the ester moiety in biological systems.

Technical Whitepaper & Experimental Guide

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride is a synthetic analogue of the natural alkaloid arecoline.[1] While the ethyl ester modification modulates lipophilicity and receptor affinity compared to its methyl ester parent (arecoline), it remains highly susceptible to enzymatic hydrolysis.

Key Insight: The metabolic bottleneck for AEE is the rapid cleavage of the ethyl ester bond by Carboxylesterases (CES) in the liver and Butyrylcholinesterase (BChE) in plasma. This "soft drug" characteristic results in a short half-life (

This guide provides the mechanistic basis for this instability, species-specific considerations (Rat vs. Human), and a validated protocol for assessing its stability in vitro.

Chemical & Pharmacological Context

Structural Vulnerability

AEE consists of a tetrahydropyridine ring with an ethyl ester at the C3 position. The ester bond is the "metabolic soft spot."

-

Compound: Arecaidine Ethyl Ester Hydrochloride[1]

-

CAS: 17210-50-3

-

Molecular Formula:

-

MW: 205.68 g/mol (Salt), ~169.22 g/mol (Free Base)

-

Mechanism: Muscarinic agonist (M1/M2/M3 subtypes).[2]

The "Soft Drug" Concept

AEE behaves as a soft drug—a biologically active compound designed (intentionally or not) to metabolize rapidly into a predictable, non-toxic species (arecaidine) after exerting its therapeutic effect.[1] However, for systemic indications (e.g., cognitive enhancement), this rapid hydrolysis is a liability that limits bioavailability.

Mechanisms of Metabolism

The primary clearance pathway is hydrolysis , mediated by distinct enzyme families depending on the biological matrix.

Pathway Diagram

The following diagram illustrates the degradation of AEE into Arecaidine and Ethanol.

Figure 1: Primary metabolic pathways of Arecaidine Ethyl Ester. The hydrolysis pathway (Green) is dominant over oxidative pathways.

Enzymology & Species Differences

Understanding the specific enzymes involved is critical for translational modeling.[1]

| Feature | Human System | Rat System | Impact on AEE |

| Plasma Stability | Moderate/Low. Hydrolysis driven by Butyrylcholinesterase (BChE).[1] Albumin esterase activity is low. | Very Low. Rat plasma contains high levels of Carboxylesterases (CES).[1] | Translational Gap: AEE will appear much less stable in rat plasma than in human plasma. Do not over-interpret rat PK data. |

| Liver Stability | Low. High expression of CES1 (microsomes).[1] | Low. High expression of various CES isoforms.[1] | Hepatic first-pass effect will be significant in both species.[1] |

| Intestinal Stability | High. Human intestine expresses CES2, but arecaidine esters are preferentially cleaved by CES1 (Liver).[1] | Variable. | Oral bioavailability may be limited by liver extraction, not intestinal degradation.[1] |

Critical Note: Arecoline (methyl ester) has a half-life of ~6-16 minutes in Human Liver Microsomes (HLM).[3] AEE (ethyl ester) is expected to have a slightly longer but comparable half-life due to the steric hindrance of the ethyl group, yet it remains metabolically unstable.

Experimental Protocol: In Vitro Stability Assessment

To rigorously determine the intrinsic clearance (

Materials

-

Test Compound: Arecaidine Ethyl Ester HCl (10 mM stock in water/DMSO).

-

Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein) or Plasma.[1]

-

Cofactors: NADPH regenerating system (required for oxidative metabolism check, though hydrolysis proceeds without it). Note: Run with and without NADPH to distinguish Hydrolysis (NADPH-independent) from Oxidation (NADPH-dependent).

-

Internal Standard (IS): Arecoline-d3 or generic (e.g., Propranolol, Tolbutamide).[1]

Workflow Diagram

Figure 2: Step-by-step workflow for metabolic stability assessment.[1]

Analytical Conditions (LC-MS/MS)

Since AEE is a polar cation, Reversed-Phase (C18) chromatography may require ion-pairing agents or HILIC mode.[1]

-

Column: Waters XBridge C18 or HILIC equivalent.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

MS Transitions (MRM):

-

AEE (Parent):

170.1 -

Arecaidine (Metabolite):

142.1 -

Arecoline (Reference):

156.1

-

Data Calculation

Calculate the in vitro half-life (

Calculate Intrinsic Clearance (

Strategies for Stabilization

If AEE proves too unstable for the desired therapeutic application, consider these structural modifications (Bioisosteres):

-

Steric Shielding: Replace the Ethyl ester with a Tert-butyl or Isopropyl ester.[1] The increased steric bulk hinders the approach of the catalytic serine of the esterase.

-

Bioisosteric Replacement: Replace the ester with a 1,2,4-Oxadiazole or Tetrazole ring. These mimic the planar geometry and electronics of the ester but are resistant to hydrolysis.

-

Carbamate Linkage: Generally more stable than esters while maintaining similar hydrogen bonding capability.

References

-

Hydrolysis of Areca Nut Alkaloids: Comparison of arecoline and guvacoline hydrolysis in human liver microsomes.

-

Source:[1]

-

-

Arecoline Metabolism: Identification of arecaidine as the major metabolite via LC-MS/MS.

-

Source:

-

-

Esterase Species Differences: Comprehensive review of plasma and liver esterase activity in R

-

Source:[1]

-

-

Muscarinic Agonist Design: Structure-activity rel

-

Source:

-

Sources

In-Depth Technical Guide: Arecaidine Ethyl Ester Hydrochloride in Neurodegenerative Research

Executive Summary

Arecaidine Ethyl Ester (AEE) Hydrochloride represents a pivotal pharmacological scaffold in the study of muscarinic acetylcholine receptors (mAChRs).[1] As the ethyl analog of the natural alkaloid arecoline, AEE retains the core tetrahydropyridine structure essential for orthosteric binding to M1, M2, and M3 receptor subtypes but exhibits altered lipophilicity and metabolic stability profiles.

While the parent compound, arecoline, is a known partial agonist with cognitive-enhancing properties limited by cytotoxicity and carcinogenicity, AEE offers a unique window into Structure-Activity Relationships (SAR). It serves both as a critical tool compound for mapping the orthosteric pocket of mAChRs and as a potential lead for designing M1-selective agonists for Alzheimer’s Disease (AD) and schizophrenia. This guide synthesizes the chemical identity, neuropharmacological mechanisms, and validated experimental protocols for utilizing AEE in neurodegenerative research.

Chemical Identity & Pharmacological Mechanism[2][3]

Structural Basis and Synthesis

Arecaidine ethyl ester (Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) is chemically distinct from its parent, arecoline (the methyl ester), and its metabolite, arecaidine (the carboxylic acid).

-

Arecoline (Methyl Ester): High BBB permeability, rapid hydrolysis, cytotoxic.

-

Arecaidine (Acid): Low BBB permeability, GABA uptake inhibitor, zwitterionic.

-

Arecaidine Ethyl Ester (Ethyl Ester): Enhanced lipophilicity compared to the acid; functions as a muscarinic agonist similar to arecoline but modulates potency and receptor residence time.

Metabolic Transesterification: AEE is also formed in vivo via hepatic transesterification when arecoline is co-present with ethanol. This reaction is catalyzed by carboxylesterases (CES1), highlighting AEE's relevance not just as a synthetic drug candidate but as a bioactive metabolite in poly-substance models.

Mechanism of Action: The M1 Agonist Hypothesis

In the context of neurodegeneration, AEE primarily targets the M1 Muscarinic Receptor . The therapeutic logic follows the "Cholinergic Hypothesis":

-

M1 Activation: AEE binds to the orthosteric site of postsynaptic M1 receptors in the hippocampus and cortex.

-

Gq-Signaling Cascade: This activates the Gq/11 protein, stimulating Phospholipase C (PLC).

-

Second Messengers: PLC hydrolyzes PIP2 into IP3 and DAG.

-

Cognitive Output: IP3 triggers intracellular Ca²⁺ release, while DAG activates PKC. This cascade enhances NMDA receptor function and promotes ERK/CREB phosphorylation, leading to Long-Term Potentiation (LTP) and improved memory consolidation.

-

Neuroprotection: M1 activation shifts APP processing towards the non-amyloidogenic

-secretase pathway, reducing toxic A

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by AEE binding to the M1 receptor.

Caption: AEE-induced M1 receptor signaling cascade promoting cognitive enhancement (LTP) and neuroprotection (APP processing).

Comparative Pharmacology

The following table summarizes the key distinctions between AEE and related analogs, guiding experimental selection.

| Feature | Arecoline (Methyl Ester) | Arecaidine (Acid) | Arecaidine Ethyl Ester (AEE) |

| Receptor Affinity | High (M1, M2, M3) | Low (Muscarinic), High (GABA) | Moderate-High (M1, M2, M3) |

| Activity Type | Partial Agonist | GABA Uptake Inhibitor | Agonist / Partial Agonist |

| BBB Permeability | High | Low (Zwitterionic) | Moderate (Lipophilic) |

| Metabolic Stability | Low (Rapid hydrolysis) | Stable metabolite | Moderate (Susceptible to CES1) |

| Toxicity Profile | Cytotoxic, Carcinogenic | Low toxicity | Under Investigation (Likely lower) |

| Primary Use | Reference Agonist | GABA Tool | SAR Tool / Lead Optimization |

Validated Experimental Protocols

Chemical Synthesis of Arecaidine Ethyl Ester HCl

Objective: To synthesize high-purity AEE HCl from Arecaidine for biological testing.

Reagents: Arecaidine (free base or HCl), Absolute Ethanol, Thionyl Chloride (SOCl₂) or HCl gas.

Protocol:

-

Preparation: Dissolve Arecaidine (1.0 eq) in anhydrous ethanol (0.5 M concentration) in a round-bottom flask under an inert atmosphere (N₂).

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.5 eq) or bubble dry HCl gas through the solution for 30 minutes. Note: SOCl₂ generates HCl in situ and scavenges water, driving the equilibrium.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1).

-

Workup: Evaporate the solvent under reduced pressure to yield a crude oil.

-

Crystallization: Redissolve the crude oil in a minimum amount of hot ethanol and add cold diethyl ether to precipitate the hydrochloride salt.

-

Purification: Filter the white crystalline solid and dry under vacuum.

-

Validation: Confirm structure via ¹H-NMR (Ethyl signals: quartet ~4.2 ppm, triplet ~1.3 ppm) and Mass Spectrometry (M+ 169.2).

In Vitro M1 Receptor Calcium Flux Assay

Objective: To quantify the agonist potency (EC₅₀) of AEE in a functional cellular model.

System: CHO-K1 cells stably expressing human M1 receptor (CHO-hM1).

Protocol:

-

Seeding: Plate CHO-hM1 cells in black-walled, clear-bottom 96-well plates at 50,000 cells/well. Incubate overnight at 37°C/5% CO₂.

-

Dye Loading: Remove media and load cells with Calcium-4 or Fluo-4 AM dye (dissolved in assay buffer + 2.5 mM probenecid to inhibit dye extrusion) for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of AEE HCl (10⁻⁹ M to 10⁻⁴ M) in assay buffer (HBSS + 20 mM HEPES).

-

Baseline Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent. Measure baseline fluorescence for 10 seconds.

-

Stimulation: Inject AEE dilutions into wells.

-

Data Acquisition: Record fluorescence emission (Excitation 488 nm / Emission 525 nm) for 120 seconds.

-

Analysis: Normalize data to maximal response elicited by 10 µM Carbachol (Full Agonist Control). Plot dose-response curve to calculate EC₅₀.

In Vivo Cognitive Assessment (Modified Morris Water Maze)

Objective: To assess spatial memory enhancement in scopolamine-induced amnesia models.

Subjects: Male C57BL/6 mice (8–10 weeks).

Protocol:

-

Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to training to induce cholinergic blockade/memory deficit.

-

Treatment: Administer AEE HCl (e.g., 0.5, 1.0, 5.0 mg/kg, i.p.) or Vehicle 15 minutes prior to Scopolamine.

-

Training (Days 1–4):

-

Place mouse in a circular pool (1.2m diameter) with a submerged hidden platform.

-

Allow 60 seconds to find the platform. If failed, guide manually.

-

Run 4 trials/day from different starting quadrants.

-

-

Probe Trial (Day 5):

-

Remove the platform.

-

Release mouse from the quadrant opposite the target.

-

Record time spent in the target quadrant and platform crossings over 60 seconds.

-

-

Statistics: Compare latency and quadrant time using One-Way ANOVA followed by Dunnett’s post-hoc test. Success criteria: Significant reduction in latency compared to Scopolamine-only group.

Safety & Toxicology Considerations

While AEE is explored for therapeutic potential, researchers must be aware of its toxicological context:

-

Cytotoxicity: Like Arecoline, AEE may induce ROS production at high concentrations (>100 µM). Dose-ranging studies must establish the therapeutic window (Neuroprotection vs. Neurotoxicity).

-